N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15085750
InChI: InChI=1S/C18H21N3O3/c1-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-2-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC15085750

Molecular Formula: C18H21N3O3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C18H21N3O3/c1-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-2-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22)
Standard InChI Key WJWVPIPHCBCZSD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Introduction

Synthesis

The synthesis of compounds like N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multistep organic reactions. General steps may include:

  • Formation of the cycloheptapyridazine core:

    • Cyclization reactions involving hydrazine derivatives and diketones are common.

    • The use of mild acidic or basic conditions facilitates ring closure.

  • Introduction of the acetamide group:

    • Reaction of the intermediate with chloroacetamide or similar reagents.

  • Attachment of the methoxyphenyl group:

    • This step often involves nucleophilic substitution or coupling reactions.

Advanced techniques such as microwave-assisted synthesis or catalysis may be employed to improve yields and reduce reaction times.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are utilized:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR and ¹³C NMR spectra provide information about hydrogen and carbon environments.

    • Peaks corresponding to aromatic protons (methoxyphenyl group) and aliphatic protons (cycloheptapyridazine core) are key identifiers.

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for amide (C=OC=O) and ketone groups (C=OC=O) are observed.

    • The methoxy group shows stretching vibrations around 2830–2850 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm molecular weight.

  • X-ray Crystallography (if applicable):

    • Provides detailed three-dimensional structural information.

Biological Activity

Although specific biological studies on this compound are not readily available in current literature, compounds with similar structures have been investigated for various pharmacological properties:

  • Anti-inflammatory Activity:

    • The presence of an acetamide moiety is known to enhance anti-inflammatory potential in related compounds.

  • Antimicrobial Properties:

    • The cycloheptapyridazine core may interact with microbial enzymes or DNA, exhibiting antibacterial or antifungal activity.

  • Enzyme Inhibition:

    • Methoxy-substituted aromatic rings can interact with active sites of enzymes like kinases or oxidoreductases.

Further studies such as molecular docking and in vitro assays are necessary to determine its precise mechanism of action.

Potential Applications

Based on its structure and functional groups, this compound could have applications in:

  • Drug Development:

    • As a lead compound for anti-inflammatory or antimicrobial drugs.

  • Material Science:

    • Its rigid aromatic structure may find uses in organic electronics or polymers.

  • Chemical Biology:

    • As a probe for studying biological pathways involving amides or pyridazines.

Future Research Directions

To fully explore the potential of this compound:

  • Conduct in silico docking studies to predict biological targets.

  • Perform in vitro assays for antimicrobial and anti-inflammatory activities.

  • Investigate its pharmacokinetics and toxicity profile through animal studies.

This comprehensive approach will help determine its viability as a therapeutic agent or material precursor.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator